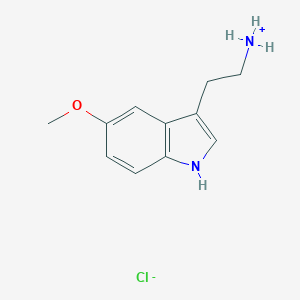![molecular formula C14H16ClNO3 B022468 Acide cyclohexane-1-carboxylique, 2-[(4-chlorophényl)carbamoyl]- CAS No. 101937-67-1](/img/structure/B22468.png)
Acide cyclohexane-1-carboxylique, 2-[(4-chlorophényl)carbamoyl]-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves various chemical reactions, highlighting the versatility of cyclohexane carboxylic acids as precursors. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives show the feasibility of introducing aryl substituents, including 4-chlorophenyl, into the cyclohexane carboxamide structure through reactions characterized by elemental analyses, IR, and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been elucidated through X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. For instance, the crystal structure analysis of cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline showed that molecules form hydrogen-bonded cyclic carboxylic acid dimers, extending into a layered structure through amide-group associations (Smith & Wermuth, 2012).
Chemical Reactions and Properties
The chemical behavior of cyclohexane carboxylic acid derivatives encompasses a range of reactions, including esterification and cyclization. For example, the esterification kinetics of 4-cyclohexene-1 carboxylic acids with halohydrins have been studied, providing insight into the reaction rates and activation energies, which are influenced by the steric constants of the substituents (Kerimov et al., 1992).
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé pourrait être utilisé pour développer de nouveaux agents thérapeutiques. Sa structure permet la création de dérivés qui peuvent interagir avec des cibles biologiques, conduisant potentiellement au développement de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés .
Nanotechnologie
Le groupe acide carboxylique de cette molécule peut être utilisé pour modifier des surfaces à l'échelle nanométrique. Il peut agir comme une molécule de liaison pour attacher divers groupes fonctionnels à des nanoparticules, qui peuvent être utilisées dans les systèmes d'administration de médicaments, les outils de diagnostic ou comme partie de nanomatériaux avec des propriétés électriques ou optiques uniques .
Science des polymères
Dans le domaine des polymères, l'acide cyclohexane-1-carboxylique, 2-[(4-chlorophényl)carbamoyl]- pourrait être impliqué dans la synthèse de nouveaux matériaux polymériques. Sa capacité à former des liaisons amides peut être exploitée pour créer des polymères avec des caractéristiques spécifiques de résistance mécanique et chimique .
Applications industrielles
La structure robuste de ce composé le rend approprié pour une utilisation dans diverses applications industrielles. Il pourrait être utilisé comme élément constitutif dans la synthèse de produits chimiques de performance, tels que des lubrifiants, des inhibiteurs de corrosion ou comme précurseur de composés industriels plus complexes .
Études d'impact environnemental
L'impact environnemental des produits chimiques est un domaine d'étude important. L'acide cyclohexane-1-carboxylique, 2-[(4-chlorophényl)carbamoyl]- pourrait être étudié pour sa biodégradabilité, sa toxicité et ses effets à long terme sur les écosystèmes afin de garantir une utilisation sûre et durable dans diverses industries
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304085 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101937-67-1 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)


